molecular formula C12H9BrN2O B11844909 [(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile CAS No. 88757-46-4

[(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile

Cat. No.: B11844909
CAS No.: 88757-46-4
M. Wt: 277.12 g/mol
InChI Key: YNSQVSGFOZWXJG-UHFFFAOYSA-N
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Description

2-((5-Bromo-2-methylquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C12H8BrN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromo-2-methylquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 5-bromo-2-methylquinoline with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 2-((5-Bromo-2-methylquinolin-8-yl)oxy)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromo-2-methylquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace the bromine atom.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-((5-Bromo-2-methylquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((5-Bromo-2-methylquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Bromoquinolin-8-yl)oxy)acetonitrile
  • 2-((5-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile
  • 2-((5-Fluoro-2-methylquinolin-8-yl)oxy)acetonitrile

Uniqueness

2-((5-Bromo-2-methylquinolin-8-yl)oxy)acetonitrile is unique due to the presence of both the bromo and methyl groups on the quinoline ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

88757-46-4

Molecular Formula

C12H9BrN2O

Molecular Weight

277.12 g/mol

IUPAC Name

2-(5-bromo-2-methylquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C12H9BrN2O/c1-8-2-3-9-10(13)4-5-11(12(9)15-8)16-7-6-14/h2-5H,7H2,1H3

InChI Key

YNSQVSGFOZWXJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)Br)OCC#N

Origin of Product

United States

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